4-{[(2Z)-3-(2-hydroxyethyl)-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Description
The compound 4-{[(2Z)-3-(2-hydroxyethyl)-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one (CAS: 298206-49-2) is a heterocyclic derivative featuring a pyrazol-3-one core conjugated with a thiazole moiety via an imine linkage. Its structure includes a 2-hydroxyethyl substituent on the thiazole ring and a 4-methylphenyl group, contributing to its unique physicochemical and bioactive properties . The Z-configuration of the imine group (2Z) is critical for stabilizing the conjugated system and influencing intermolecular interactions, such as hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
4-[[3-(2-hydroxyethyl)-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-16-9-11-18(12-10-16)20-15-30-23(26(20)13-14-28)24-21-17(2)25(3)27(22(21)29)19-7-5-4-6-8-19/h4-12,15,28H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRAYUCUVISSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)N2CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[(2Z)-3-(2-hydroxyethyl)-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic molecule with potential biological activities. Its structure suggests it may interact with various biological pathways, making it a candidate for pharmaceutical applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 432.59 g/mol. The compound features a thiazole ring and a pyrazolone moiety, which are known to exhibit diverse biological activities.
Biological Activity Overview
Research indicates that derivatives of thiazole and pyrazolone compounds often exhibit significant anticancer , antimicrobial , and anti-inflammatory properties. The specific biological activities of the compound can be categorized as follows:
Anticancer Activity
A study demonstrated that thiazole derivatives possess anticancer properties by inducing cytotoxic effects on various cancer cell lines. In vitro tests showed that compounds similar to the target molecule significantly inhibited the growth of human fibrosarcoma HT-1080 and mouse hepatoma MG-22A cell lines while sparing normal fibroblasts (NIH 3T3) . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. In vitro evaluations indicated strong antimicrobial activity, suggesting potential for development into a therapeutic agent against infections .
Anti-inflammatory Effects
Research has also suggested that certain thiazole derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies and Research Findings
- Synthesis and Evaluation : A series of lipid-like thiazole derivatives were synthesized and evaluated for their biological activity. The synthesized compounds exhibited selective cytotoxicity against tumor cells and significant antimicrobial activity against various pathogens .
- In Vivo Studies : In vivo investigations of similar compounds have confirmed their anticancer efficacy in mouse models. For instance, a derivative demonstrated reliable inhibition of S-180 tumor growth in mice .
Data Tables
| Activity Type | Cell Line/Organism | Effect Observed |
|---|---|---|
| Anticancer | HT-1080 | Significant cytotoxicity |
| Anticancer | MG-22A | Significant cytotoxicity |
| Antimicrobial | Gram-positive bacteria | Strong antimicrobial activity |
| Antimicrobial | Gram-negative bacteria | Strong antimicrobial activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Pyrazol-3-one Derivatives
Pyrazol-3-one derivatives are widely explored for their bioactivity. Below is a comparative analysis of the target compound with key analogues:
Physicochemical Properties
- Hydrogen Bonding: The target compound’s hydroxyethyl group facilitates stronger hydrogen bonding compared to the methoxy-substituted analogue . This impacts crystal packing and solubility (e.g., higher solubility in ethanol than in dichloromethane).
- Thermal Stability : The dichlorobenzyloxy analogue exhibits a higher melting point (≈220°C) due to halogen-induced lattice stabilization, whereas the target compound melts at ≈185°C .
- LogP : The target compound has a calculated logP of 2.8 (moderately lipophilic), while the dichlorobenzyloxy analogue has a logP of 3.9, reflecting greater lipophilicity .
Research Findings and Limitations
- Crystallographic Data : The target compound’s crystal structure (solved via SHELX ) reveals a planar pyrazol-thiazole system with intermolecular O-H···N hydrogen bonds (2.09 Å), stabilizing a herringbone packing motif .
- Synthetic Challenges : The Z-configuration of the imine group requires strict control during synthesis to avoid isomerization, unlike the E-configuration in simpler benzylidene derivatives .
- Unresolved Questions : Comparative pharmacokinetic data (e.g., bioavailability, metabolic stability) for the target compound versus its analogues remain unexplored.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
